molecular formula C23H20F3N5O2 B1679683 N-pyridazin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]piperidine-1-carboxamide CAS No. 1020315-31-4

N-pyridazin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]piperidine-1-carboxamide

Cat. No.: B1679683
CAS No.: 1020315-31-4
M. Wt: 455.4 g/mol
InChI Key: BATCTBJIJJEPHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

PF-04457845 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of FAAH and its effects on endocannabinoid signaling.

    Biology: Investigated for its role in modulating physiological processes such as pain, mood, and appetite.

    Medicine: Explored as a potential therapeutic agent for conditions such as pain, inflammation, and post-traumatic stress disorder (PTSD).

    Industry: Utilized in the development of new pharmaceuticals targeting the endocannabinoid system .

Mechanism of Action

PF-04457845 exerts its effects by inhibiting the enzyme FAAH. This inhibition prevents the degradation of endocannabinoids like anandamide, leading to increased levels of these signaling molecules. The elevated levels of endocannabinoids result in enhanced activation of cannabinoid receptors, which are involved in various physiological processes. The compound acts as a covalent inhibitor, forming a stable bond with the active site of FAAH, thereby blocking its activity .

Biochemical Analysis

Biochemical Properties

PF-04457845 plays a significant role in biochemical reactions as it inhibits FAAH, the principal enzyme involved in the degradation of the endocannabinoid anandamide . It is a covalent inhibitor that carbamylates FAAH’s serine nucleophile . This interaction with FAAH leads to an increase in the concentration of endocannabinoids, signaling lipids that play a crucial role in various physiological processes .

Cellular Effects

The effects of PF-04457845 on cells are primarily due to its ability to inhibit FAAH and thereby increase the levels of endocannabinoids. This can influence various cellular processes, including cell signaling pathways and gene expression . For instance, in the context of cannabis withdrawal and dependence, treatment with PF-04457845 was associated with reduced symptoms of cannabis withdrawal .

Molecular Mechanism

PF-04457845 exerts its effects at the molecular level through a covalent, irreversible mechanism involving carbamylation of the active-site serine nucleophile of FAAH . This results in the inhibition of FAAH, leading to an increase in the levels of endocannabinoids .

Temporal Effects in Laboratory Settings

PF-04457845 has shown a long duration of action. A single oral administration at 1 mg/kg showed in vivo efficacy for 24 hours, with a near-complete inhibition of FAAH activity and maximal sustained elevation of anandamide in the brain .

Dosage Effects in Animal Models

In animal models, PF-04457845 has demonstrated potent antinociceptive effects in both inflammatory and non-inflammatory pain models, with a minimum effective dose of 0.1 mg/kg . The effects of PF-04457845 vary with different dosages, and it has been well-tolerated following single and multiple dosing to healthy volunteers .

Metabolic Pathways

PF-04457845 is involved in the endocannabinoid signaling pathway, where it inhibits the enzyme FAAH. This enzyme is responsible for the degradation of the endocannabinoid anandamide . By inhibiting FAAH, PF-04457845 increases the levels of anandamide, thereby potentiating endocannabinoid signaling .

Subcellular Localization

The subcellular localization of PF-04457845 is not explicitly reported in the literature. As a FAAH inhibitor, it is expected to localize in the same regions as the FAAH enzyme, which is an integral membrane protein .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PF-04457845 involves multiple steps, starting with the preparation of the core pyridazinyl and piperidine structures. The key steps include:

Industrial Production Methods

Industrial production of PF-04457845 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

PF-04457845 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of PF-04457845 with modified functional groups, which can be used for further research and development .

Comparison with Similar Compounds

PF-04457845 is unique in its high potency and selectivity for FAAH compared to other similar compounds. Some similar compounds include:

PF-04457845 stands out due to its exceptional selectivity and in vivo efficacy, making it a promising candidate for further development and research .

Properties

IUPAC Name

N-pyridazin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N5O2/c24-23(25,26)18-6-7-21(27-15-18)33-19-4-1-3-17(14-19)13-16-8-11-31(12-9-16)22(32)29-20-5-2-10-28-30-20/h1-7,10,13-15H,8-9,11-12H2,(H,29,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATCTBJIJJEPHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=CC2=CC(=CC=C2)OC3=NC=C(C=C3)C(F)(F)F)C(=O)NC4=NN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00144539
Record name PF-04457845
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00144539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020315-31-4
Record name PF 04457845
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020315-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PF-04457845
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1020315314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-04457845
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12012
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF-04457845
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00144539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-04457845
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4C81M8YYW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

2-(3-Piperidin-4-ylidenemethyl-phenoxy)-5-trifluoromethyl-pyridine hydrochloride (500 mg, 1.35 mmol, from Example 1, Step 5), ethyl pyridazin-3-ylcarbamate (248 mg, 1.48 mmol, prepared according to the procedure described in Synthesis, 1997, 1189-1194 from 3-aminopyridazine) and triethylamine (0.376 mL, 2.7 mmol) were combined in acetonitrile (4.5 mL) and heated in a microwave at 180° C. for 40 minutes. The reaction mixture was cooled to rt and concentrated to form a residue. The residue was purified by silica gel chromatography (50-100% EtOAc in CH2Cl2) to provide the title compound (340 mg). MS (APCI 10 V) AP+ 456.2, 376.2, 335.2; 1H NMR (400 MHz, CD3OD) δ ppm 2.54 (dt, J=50.71, 5.84 Hz, 4H) 3.64 (dt, J=36.50, 5.84 Hz, 4H) 6.47 (s, 1H) 6.96-7.07 (m, 2H) 7.08-7.20 (m, 2H) 7.40 (td, J=7.72, 0.52 Hz, 1H) 7.59 (dd, J=9.13, 4.62 Hz, 1H) 8.08 (dd, J=8.67, 2.68 Hz, 1H) 8.13 (d, J=8.92 Hz, 1H) 8.43 (dt, J=1.79, 0.81 Hz, 1H) 8.79 (d, J=4.19 Hz, 1H).
Name
2-(3-Piperidin-4-ylidenemethyl-phenoxy)-5-trifluoromethyl-pyridine hydrochloride
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.376 mL
Type
reactant
Reaction Step Two
Quantity
4.5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of 2-(3-piperidin-4-ylidenemethyl-phenoxy)-5-trifluoromethyl-pyridine, hydrochloride (37.1 g, 0.10 mol, see Example 1b, step 5) and phenyl pyridazin-3-ylcarbamate (21.5 g, 0.10 mol, see Example 39, steps 1 and 2) in acetonitrile (400 mL) was added dropwise diisopropylethyl amine (25.8 g, 0.20 mol). A solution formed after 2 h of stirring. The slightly turbid solution was stirred at ambient temperature for 17 h. It was poured into 2.5 L of stirred ice-water. The resulting mixture was stirred for 1 h. The solid was filtered off, rinsed with 300 mL of water and pressed dry under suction. This was dissolved in 400 mL of dichloromethane. Water was removed using a sep funnel and then the solution was dried over magnesium sulfate and concentrated in vacuo to ˜50 mL. The viscous solution was diluted with 65 mL of ethyl acetate and then with 85 mL of methyl t-butyl ether. A solution formed, and then a solid began separating. The crystallizing mixture was kept at −10° C. for 2 h and filtered. The solid was rinsed with EtOAc:MTBE (40 mL) and pressed dry under suction. Further drying in vacuo at 40° C. for 7 h provided 30.3 g (66%) of product. The mother liquor was concentrated in vacuo to 19 g of a viscous oil. This was dissolved in 15 mL of ethyl acetate. The solution was diluted with 60 mL of methyl t-butyl ether, seeded and kept at 5° C. for 18 h. The solid which crystallized was filtered off, rinsed with 10 mL of methyl t-butyl ether, and pressed dry under suction. 9.0 g (20%) of additional product was obtained. Total yield=39.3 g (86%).
Name
2-(3-piperidin-4-ylidenemethyl-phenoxy)-5-trifluoromethyl-pyridine, hydrochloride
Quantity
37.1 g
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
25.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
2.5 L
Type
reactant
Reaction Step Three
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-pyridazin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]piperidine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-pyridazin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]piperidine-1-carboxamide
Reactant of Route 3
Reactant of Route 3
N-pyridazin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]piperidine-1-carboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-pyridazin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]piperidine-1-carboxamide
Reactant of Route 5
Reactant of Route 5
N-pyridazin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]piperidine-1-carboxamide
Reactant of Route 6
Reactant of Route 6
N-pyridazin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]piperidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.